molecular formula C31H33N3O6S2 B12748811 Acid Blue 34 free acid CAS No. 25305-83-3

Acid Blue 34 free acid

Cat. No.: B12748811
CAS No.: 25305-83-3
M. Wt: 607.7 g/mol
InChI Key: DCTXQQVUQIODBO-UHFFFAOYSA-N
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Description

Acid Blue 34 free acid is a synthetic dye belonging to the class of acid dyes. It is commonly used in various industries for coloring purposes due to its vibrant blue hue. The compound has the molecular formula C31H33N3O6S2 and a molecular weight of 607.74 g/mol . This compound is known for its solubility in water and its ability to bind to substrates through ionic or covalent bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid Blue 34 free acid typically involves the reaction of aromatic amines with sulfonic acid groups. One common method includes the diazotization of an aromatic amine followed by coupling with a sulfonated aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactions in reactors. The process includes the careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration, crystallization, and drying to obtain the pure dye.

Chemical Reactions Analysis

Types of Reactions

Acid Blue 34 free acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: this compound can be reduced to its corresponding amines using reducing agents.

    Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated aromatic compounds, while reduction can produce aromatic amines.

Scientific Research Applications

Acid Blue 34 free acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acid Blue 34 free acid involves its ability to bind to substrates through ionic or covalent bonds. The dye interacts with the molecular targets, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. This binding alters the optical properties of the substrate, resulting in the characteristic blue color.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acid Blue 34 free acid is unique due to its specific molecular structure, which provides distinct optical properties and binding affinities. Its high solubility in water and strong binding capabilities make it particularly useful in various industrial and research applications.

Properties

CAS No.

25305-83-3

Molecular Formula

C31H33N3O6S2

Molecular Weight

607.7 g/mol

IUPAC Name

(3E)-3-[[4-(dimethylamino)phenyl]-[4-[methyl-[(3-sulfophenyl)methyl]amino]phenyl]methylidene]-6-dimethylazaniumylidenecyclohexa-1,4-diene-1-sulfonate

InChI

InChI=1S/C31H33N3O6S2/c1-32(2)26-14-9-23(10-15-26)31(25-13-18-29(33(3)4)30(20-25)42(38,39)40)24-11-16-27(17-12-24)34(5)21-22-7-6-8-28(19-22)41(35,36)37/h6-20H,21H2,1-5H3,(H-,35,36,37,38,39,40)

InChI Key

DCTXQQVUQIODBO-UHFFFAOYSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C(=C\2/C=CC(=[N+](C)C)C(=C2)S(=O)(=O)[O-])/C3=CC=C(C=C3)N(C)CC4=CC(=CC=C4)S(=O)(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C(=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)N(C)CC4=CC(=CC=C4)S(=O)(=O)O

Origin of Product

United States

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